molecular formula C11H14 B063118 2-Methyl-3-(2-methylphenyl)-1-propene CAS No. 188404-16-2

2-Methyl-3-(2-methylphenyl)-1-propene

Cat. No. B063118
M. Wt: 146.23 g/mol
InChI Key: JDFFFYNJWMYRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2-Methyl-3-(2-methylphenyl)-1-propene often involves Claisen-Schmidt condensation reactions or palladium-catalyzed oxidative carbonylation. These methods allow for the formation of complex structures with high selectivity and yield. For example, the synthesis of related compounds employs the Claisen-Schmidt condensation reaction to combine acetophenone derivatives with aldehydes in the presence of a base, leading to the formation of chalcone-like structures (Manjunath et al., 2011). Additionally, palladium-catalyzed oxidative carbonylation has been used to synthesize dihydrobenzo[1,4]dioxine and benzo[c]pyran derivatives from alkynyl precursors, showcasing the versatility of palladium catalysis in forming carbon-oxygen and carbon-carbon bonds (Gabriele et al., 2006).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as FT-IR, UV-visible, and NMR spectroscopy are pivotal in determining the molecular structure of compounds like 2-Methyl-3-(2-methylphenyl)-1-propene. These techniques provide insights into the arrangement of atoms within the molecule, bond lengths, angles, and the overall geometry, which are crucial for understanding the chemical behavior and reactivity of the compound. For instance, the structure and properties of related compounds have been elucidated using X-ray diffraction studies, revealing their crystalline forms and molecular conformations (Serantoni et al., 1971).

Scientific Research Applications

Structural and Computational Studies

Research involving cathinones, which are structurally related to 2-Methyl-3-(2-methylphenyl)-1-propene, has provided insights into their molecular structures through X-ray diffraction and computational methods. These studies highlight the importance of understanding molecular geometries for applications in material science and chemistry (Nycz et al., 2011).

Polymerization Catalysts

Studies on copolymerization involving similar molecular structures have been conducted to explore the effects of catalytic systems on polymer properties. For instance, the behavior of catalysts in the copolymerization of propene and norbornene was investigated, revealing the influence of methyl substitution on catalytic activity and polymer characteristics (Boggioni et al., 2010).

Synthesis and Oxidation Studies

Research into the oxidative catalysis of isosafrol, a compound related to 2-Methyl-3-(2-methylphenyl)-1-propene, by vanadium complexes has been conducted. This work sheds light on the potential of these complexes in synthesizing valuable chemical intermediates through double bond cleavage and epoxidation processes (Alvarez et al., 2007).

Self-Assembly and Material Science

Studies on coil-rod-coil molecules related to 2-Methyl-3-(2-methylphenyl)-1-propene have demonstrated their self-assembling behavior, which is significantly influenced by the length of the coil chains. This research is crucial for the development of advanced materials with tailored properties (Zhong et al., 2013).

Safety And Hazards

Methaqualone, which is “2-Methyl-3-(2-methylphenyl)-1-propene”, has been associated with several alarming cases of poisoning . The consequences and hazards of using these drugs compared to methaqualone itself are poorly understood due to the lack of pharmacological and toxicological studies and data .

properties

IUPAC Name

1-methyl-2-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-9(2)8-11-7-5-4-6-10(11)3/h4-7H,1,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFFFYNJWMYRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622319
Record name 1-Methyl-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(2-methylphenyl)-1-propene

CAS RN

188404-16-2
Record name 1-Methyl-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.